Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]-
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Overview
Description
Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of a benzamide core structure with a cyclohexylamino and oxoethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]- typically involves the reaction of benzoic acid derivatives with cyclohexylamine and ethylene oxide. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification: Techniques such as recrystallization or chromatography to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzamide ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Acetone, ethanol, and water are commonly used solvents.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines or alcohols.
Substitution: Produces various substituted benzamides.
Scientific Research Applications
Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: May influence signaling pathways related to inflammation, pain, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest derivative of benzoic acid.
N-(2,2,2-tribromo-1-(cyclohexylamino)ethyl)benzamide: A related compound with tribromo substitution.
2-(cyclohexylamino)benzoic acid: Another compound with a cyclohexylamino group.
Uniqueness
Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of cyclohexylamino and oxoethoxy groups makes it a versatile compound for various applications.
Properties
CAS No. |
90074-87-6 |
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Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-[2-(cyclohexylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C15H20N2O3/c16-15(19)12-8-4-5-9-13(12)20-10-14(18)17-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H2,16,19)(H,17,18) |
InChI Key |
WMGNKSVSHWTBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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